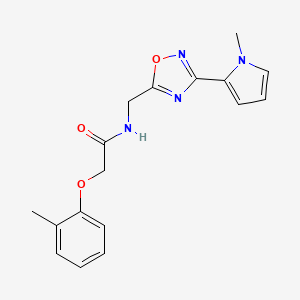

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-12-6-3-4-8-14(12)23-11-15(22)18-10-16-19-17(20-24-16)13-7-5-9-21(13)2/h3-9H,10-11H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCMAFIGCDWQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2=NC(=NO2)C3=CC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities, particularly focusing on its pharmacological profiles.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 1-methyl-1H-pyrrole and oxadiazole derivatives, which are combined through various coupling reactions. The synthetic route often requires specific reagents and conditions to achieve high yields and purity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to inhibit certain kinases, which play critical roles in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a candidate for cancer therapy.

Biological Activities

The compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies show that it can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, a study demonstrated that this compound reduced cell viability in human cancer cells by over 50% at concentrations of 10 µM after 24 hours of treatment .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. In vitro assays have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

this compound has been evaluated for its anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

In Vitro Cancer Study

- Objective : To evaluate the anticancer effects on breast cancer cells.

- Findings : The compound induced significant apoptosis and cell cycle arrest at G0/G1 phase at concentrations above 5 µM.

- : Suggests potential for development as an anticancer therapeutic agent.

-

Antimicrobial Efficacy Study

- Objective : To assess antimicrobial properties against common pathogens.

- Findings : Effective against Staphylococcus aureus and Escherichia coli with MIC values indicating strong activity.

- : Supports further investigation into its use as an antimicrobial agent.

-

Anti-inflammatory Activity Assessment

- Objective : To determine effects on inflammatory markers.

- Findings : Inhibition of TNF-alpha production was observed in lipopolysaccharide-stimulated macrophages.

- : Highlights potential for treating inflammatory conditions.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.